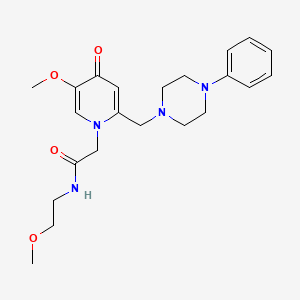![molecular formula C15H11ClN2O3S B2525157 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 2034223-91-9](/img/structure/B2525157.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a heterocyclic organic molecule comprising various functional groups like chloro, thieno, pyridin, furan, and isoxazol. This diverse structure can be potentially used in many scientific fields, owing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone:
Formation of the thieno-pyridine moiety: : Start with the chloroacetylation of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-one using chloroacetyl chloride and a base such as triethylamine.
Isoxazole ring construction: : Perform a cyclization reaction with furan-2-carboxylic acid and hydroxylamine hydrochloride to create the isoxazol structure.
Condensation: : The two synthesized parts, the thieno-pyridine and the isoxazole derivatives, undergo a condensation reaction to form the final compound under basic conditions, often using reagents like potassium carbonate.
Industrial Production Methods:
For large-scale production, employing optimized routes using automated reactors with real-time monitoring ensures quality and yield. Industrial methods may adapt microwave-assisted synthesis or flow chemistry to reduce reaction times and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: : The compound may undergo oxidation with agents like hydrogen peroxide, or reduction with hydride donors.
Substitution Reactions: : Substitution mainly at the chloro or methanone positions using nucleophiles like amines or thiols.
Cycloaddition: : Isoxazole rings can engage in [3+2] cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions:
Oxidation: : Utilizing peracids or manganese dioxide under mild heating.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents.
Substitution: : Using reagents such as sodium azide, alcohols, and acids under reflux conditions.
Major Products Formed:
From oxidation: formation of ketones or aldehydes.
From reduction: formation of alcohols.
From substitution: new derivatives with various functional groups replacing the chloro atom or modifying the methanone group.
Aplicaciones Científicas De Investigación
The scientific applications of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone are vast:
Chemistry: : As an intermediate for synthesizing complex organic molecules.
Biology: : Potential as a bioactive compound in various biological assays.
Medicine: : Potential lead compound in drug design due to its multifunctional groups which can interact with different biological targets.
Industry: : Use as a precursor for the development of novel polymers or materials with unique properties.
Mecanismo De Acción
In biological systems:
Molecular Targets: : The compound could potentially bind to specific enzymes or receptors due to its structure, causing inhibition or activation of these biomolecules.
Pathways Involved: : Interaction with cellular pathways like oxidative stress response, signal transduction pathways due to the presence of the isoxazole ring known for its biological activity.
Comparación Con Compuestos Similares
When compared to similar compounds like:
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: ,
(5-(furan-2-yl)isoxazol-3-yl)methanol: ,
Its uniqueness lies in the combination of functional groups providing a broader range of reactivity and potential applications. The additional furan and isoxazole moieties in our compound offer greater chemical diversity than more simplified analogs, expanding its possible use in diverse fields.
Propiedades
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-14-6-9-8-18(4-3-13(9)22-14)15(19)10-7-12(21-17-10)11-2-1-5-20-11/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVQRDEZYQORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
![N-(3-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2525078.png)
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)
![11-(2,3-dimethoxyphenyl)-9-(3-methylphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2525084.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)


